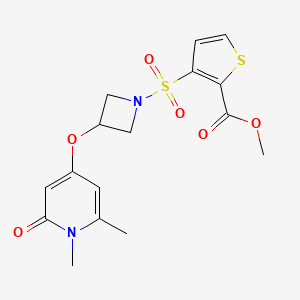

![molecular formula C28H29N3O3 B2371019 4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one CAS No. 1111010-21-9](/img/structure/B2371019.png)

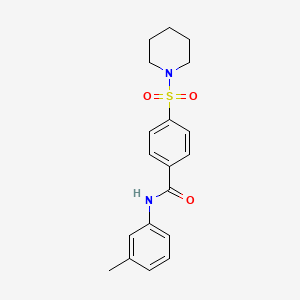

4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C28H29N3O3 and its molecular weight is 455.558. The purity is usually 95%.

BenchChem offers high-quality 4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biorenewable Molecules

Background: 4-Hydroxy-2-pyrones are intriguing due to their potential as biorenewable molecules. Researchers are interested in these compounds as they offer a sustainable alternative to petroleum-derived feedstocks for chemical production.

Applications::- Green Chemistry: 4-hydroxy-2-pyrones can serve as building blocks for environmentally friendly chemical processes. Their synthesis methods align with green chemistry principles, emphasizing efficiency, safety, and reduced environmental impact .

- Polyketide Synthesis: These pyrones are widespread in nature and exhibit versatile bioactivity. Researchers explore their use in polyketide synthesis, aiming to create valuable natural products .

- Biosynthetic Approaches: Scientists actively develop biosynthetic pathways for constructing both natural and unnatural polysubstituted 4-hydroxy-2-pyrones. These approaches leverage the cyclization of tricarbonyl compounds .

Heterocyclic Synthesis

Background: Heterocyclic compounds play a crucial role in organic synthesis and pharmaceutical research. 4-hydroxy-2-pyrones belong to this class and offer unique features.

Applications::- Heterocycle Synthesis: Researchers utilize 4-hydroxy-2-pyrones as reagents in the synthesis of related heterocycles. These compounds participate in the construction of four-membered to seven-membered heterocyclic rings, some of which exhibit significant biological activities .

Bioisosteric Applications

Background: Bioisosteres are functional groups or molecules that have similar biological properties due to their structural resemblance to a specific moiety.

Applications::- Glutamate Analog Synthesis: The 4-hydroxy-1,2,3-triazole moiety serves as a bioisostere, mimicking the distal (S)-glutamic acid carboxyl group. Researchers have applied this approach to create promising glutamate analogs .

Photo-Initiators

Background: Photo-initiators are compounds that initiate polymerization or other chemical reactions upon exposure to light.

Applications::- Flocculant Synthesis: 2-hydroxy-4’-(2-hydroxyethoxy)-2-methylpropiophenone, a derivative of 4-hydroxy-2-pyrones, acts as a photo-initiator. It has been used in the synthesis of polyacrylamide-grafted chitosan nanoparticles (NCS-g-PAM), which serve as flocculants .

Retro-Michael Reaction

Background: The retro-Michael reaction involves the cleavage of a carbon-carbon bond adjacent to a carbonyl group.

Applications::- Bioactive Compound Preparation: Researchers have applied this methodology to prepare the potential bioactive compound 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one, albeit with moderate yield .

Further Ring Modification

Background: Exploring modifications to the pyrone ring can lead to novel compounds with diverse properties.

Applications::properties

IUPAC Name |

4-[1-[2-hydroxy-3-(4-methylphenoxy)propyl]benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29N3O3/c1-19-11-13-23(14-12-19)34-18-22(32)17-31-26-10-6-4-8-24(26)29-28(31)21-15-27(33)30(16-21)25-9-5-3-7-20(25)2/h3-14,21-22,32H,15-18H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXDCWIODVLQZGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-[(E)-but-2-enyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]acetic acid](/img/structure/B2370936.png)

![[1-(4-Methylcyclohexyl)piperidin-3-yl]methanol](/img/structure/B2370941.png)

![5-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide](/img/structure/B2370943.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(2-phenylethyl)propanamide](/img/structure/B2370949.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 8-methoxy-2,3-dihydro-1,4-benzodioxine-6-carboxylate](/img/structure/B2370958.png)